N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-chlorophenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: Its interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s structural properties might be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with protein targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group could play crucial roles in binding to the active site of the target protein, while the amide linkage might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKLSBTNVJCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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